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Compound of Interest

Compound Name: 4-methylbenzoyl Bromide

Cat. No.: B8374484 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 4-methylbenzoyl
bromide

Introduction
4-methylbenzoyl bromide, also known as p-toluoyl bromide, is an acyl bromide derivative of

toluene. Its chemical formula is C₈H₇BrO, and its structure features a bromide atom attached to

the carbonyl carbon of a 4-methylbenzoyl group[1]. As a reactive acylating agent, it serves as a

valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical

industries for introducing the 4-methylbenzoyl moiety into molecules.

The precise structural elucidation and purity assessment of 4-methylbenzoyl bromide are

critical for its application in sensitive multi-step syntheses. This requires a multi-faceted

analytical approach, leveraging a suite of spectroscopic techniques. This guide provides an in-

depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 4-methylbenzoyl bromide. By synthesizing data from closely

related analogs and fundamental spectroscopic principles, we will explain the causality behind

the expected spectral features, offering a framework for researchers to confidently identify and

characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 4-methylbenzoyl bromide, both ¹H and ¹³C NMR provide unambiguous
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information about its carbon-hydrogen framework.

¹H NMR Spectroscopy
The proton NMR spectrum of 4-methylbenzoyl bromide is expected to show distinct signals

corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing

nature of the acyl bromide group and the electron-donating nature of the para-methyl group

create a characteristic splitting pattern in the aromatic region.

Expert Interpretation: The aromatic protons form an AA'BB' spin system, which often appears

as two distinct, pseudo-doublets. The protons ortho to the electron-withdrawing carbonyl group

(Hₐ) are deshielded and appear further downfield compared to the protons meta to the carbonyl

group (Hᵦ), which are ortho to the electron-donating methyl group. The methyl group protons

(Hₐ) appear as a sharp singlet in the typical alkyl region. Based on data for the analogous p-

toluoyl chloride, the chemical shifts can be predicted with high confidence[2].

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Signal Label Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Hₐ
Ar-H (ortho to -

COBr)
~ 7.9-8.1 Doublet (d) ~ 8.2

Hᵦ
Ar-H (meta to -

COBr)
~ 7.2-7.4 Doublet (d) ~ 8.2

Hₐ -CH₃ ~ 2.4-2.5 Singlet (s) N/A

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The

carbonyl carbon is highly deshielded due to the attached electronegative oxygen and bromine

atoms, making its signal appear significantly downfield.

Expert Interpretation: The carbonyl carbon (C=O) signal is expected in the 165-170 ppm range.

The aromatic carbons will show four distinct signals due to the molecule's symmetry. The ipso-
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carbon attached to the methyl group (C-para) will be shielded relative to the other aromatic

carbons, while the ipso-carbon attached to the carbonyl group (C-ipso) will be deshielded.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O ~ 167.0

C-ipso (attached to COBr) ~ 146.0

C-para (attached to CH₃) ~ 132.5

C-ortho ~ 130.0

C-meta ~ 129.5

-CH₃ ~ 21.8

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying key functional groups. In 4-
methylbenzoyl bromide, the most prominent and diagnostic feature is the carbonyl (C=O)

stretch.

Expert Interpretation: Acyl halides are known for their high-frequency carbonyl stretching

absorptions. The electronegative bromine atom attached to the carbonyl carbon enhances the

double bond character of the C=O bond through inductive effects, shifting the stretching

frequency to a higher wavenumber compared to ketones or esters. For p-toluoyl chloride, this

peak appears around 1771 cm⁻¹[3]. Due to bromine being less electronegative than chlorine,

the C=O stretch for 4-methylbenzoyl bromide is expected at a slightly lower, yet still

characteristically high, frequency.

Key Predicted IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b8374484?utm_src=pdf-body
https://www.benchchem.com/product/b8374484?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C874602&Mask=80
https://www.benchchem.com/product/b8374484?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8374484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibration Type Intensity

~ 3100-3000 Aromatic C-H Stretch Medium-Weak

~ 2950-2850 Aliphatic C-H Stretch (CH₃) Medium-Weak

~ 1765-1775 C=O Stretch (Acyl Bromide) Strong, Sharp

~ 1600, ~1480 Aromatic C=C Stretch Medium

~ 850-800
C-H Out-of-plane bend (para-

disubstituted)
Strong

~ 700-600 C-Br Stretch Medium

Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation

pattern of a molecule, aiding in its identification.

Expert Interpretation: The mass spectrum of 4-methylbenzoyl bromide will exhibit a

characteristic molecular ion peak (M⁺˙). A key feature will be the isotopic pattern of bromine,

which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular

ion peaks of almost equal intensity at m/z 198 and 200.

The primary fragmentation pathway involves the loss of the bromine radical (•Br), which is a

stable leaving group. This yields the highly stable 4-methylbenzoyl cation (p-toluoyl cation) at

m/z 119. This fragment is often the base peak due to its resonance stabilization. Further

fragmentation of the p-toluoyl cation can occur via the loss of carbon monoxide (CO) to

produce the tolyl cation at m/z 91.

Predicted Key Mass Fragments
m/z Ion Structure Significance

198, 200 [C₈H₇⁷⁹BrO]⁺˙, [C₈H₇⁸¹BrO]⁺˙
Molecular Ion (M⁺˙), shows 1:1

bromine isotope pattern

119 [CH₃C₆H₄CO]⁺ Base Peak, loss of •Br

91 [CH₃C₆H₄]⁺ Loss of CO from m/z 119
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Mass Spectrometry Fragmentation Workflow

[C₈H₇BrO]⁺˙
m/z = 198/200
(Molecular Ion)

[C₈H₇O]⁺
m/z = 119

(Base Peak)

- •Br

[C₇H₇]⁺
m/z = 91

- CO

Click to download full resolution via product page

Caption: Proposed ESI-MS fragmentation pathway for 4-methylbenzoyl bromide.

Integrated Spectroscopic Workflow and Protocols
Confirming the identity and purity of 4-methylbenzoyl bromide requires a holistic approach

where data from each spectroscopic method corroborates the others. The workflow below

illustrates this integrated process.

Overall Spectroscopic Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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